Cas no 7492-65-1 (CINNAMYL PHENYL ACETATE)
CINNAMYL PHENYL ACETATE structure
Product Name:CINNAMYL PHENYL ACETATE
CAS No:7492-65-1
MF:C17H16O2
MW:252.307744979858
CID:862297
PubChem ID:5370599
Update Time:2025-04-19
CINNAMYL PHENYL ACETATE Chemical and Physical Properties
Names and Identifiers
-
- CINNAMYL PHENYL ACETATE
- [(E)-3-phenylprop-2-enyl] 2-phenylacetate
- 3-Phenylallyl phenylacetate
- Benzeneacetic acid,3-phenyl-2-propenyl ester
- Benzeneacetic acid,3-phenyl-2-propyl ester
- Cinnamylalphatoluate
- FEMA No. 2300
- phenyl-acetic acid cinnamyl ester
- Phenyl-essigsaeure-cinnamylester
- Benzeneacetic acid 3-phenyl-2-propenyl ester
- Cinnamyl alcohol phenylacetate
- 7492-65-1
- SFXQCOMMEMBETJ-KPKJPENVSA-N
- AI3-36589
- Cinnamyl phenylacetate [FIFH]
- 3-Phenyl-2-propenyl benzeneacetate
- Acetic acid, phenyl-, cinnamyl ester
- EINECS 231-322-1
- Cinnamyl alpha-toluate
- (2E)-3-Phenyl-2-propenyl phenylacetate #
- RZS01F7HF1
- CHEBI:174333
- (2E)-3-Phenyl-2-propen-1-yl phenylacetate
- Benzeneacetic acid, (2E)-3-phenyl-2-propen-1-yl ester
- 3-Phenyl-2-propen-1-yl phenylacetate
- Benzeneacetic acid, (2E)-3-phenyl-2-propenyl ester
- SCHEMBL382424
- DTXSID301021199
- Cinnamyl phenylacetate
- Benzeneacetic acid, 3-phenyl-2-propyl ester
- (2E)-3-Phenyl-2-propenyl phenylacetate
- Benzeneacetic acid, 3-phenyl-2-propenyl ester
- cinnamyl 2-phenylacetate
- AKOS006411970
- 133871-04-2
- UNII-RZS01F7HF1
- CINNAMYL PHENYLACETATE [FHFI]
- Q27288369
- Benzeneacetic acid, 3-phenyl-2-propenyl ester, (E)-
- NS00012100
-
- Inchi: 1S/C17H16O2/c18-17(14-16-10-5-2-6-11-16)19-13-7-12-15-8-3-1-4-9-15/h1-12H,13-14H2/b12-7-
- InChI Key: SFXQCOMMEMBETJ-GHXNOFRVSA-N
- SMILES: O=C(OC/C=C\C1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 252.11500
- Monoisotopic Mass: 252.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.108
- PSA: 26.30000
- LogP: 3.48570
- FEMA: 2300 | CINNAMYL PHENYLACETATE
CINNAMYL PHENYL ACETATE Related Literature
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
7492-65-1 (CINNAMYL PHENYL ACETATE) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk